10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione
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Overview
Description
Synthesis Analysis
This involves the methods used to create the compound. It can include the types of reactions used, the conditions under which the reactions were carried out, and the yields of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Activity
A study on the synthesis and pharmacological activity of urea and thiourea derivatives related to 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione derivatives highlighted the preparation of nineteen new compounds. These derivatives were tested for pharmacological activity on the central nervous system (CNS) of animals, evaluating their cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi of the Candida species (Struga et al., 2007).
Electrochemical Behavior and Sensing Applications
Another study focused on the electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface, demonstrating its utility in the selective recognition of copper ions and hydrogen peroxide sensing. This research provides insights into the application of related compounds in electrochemical sensors and selective ion recognition (Gayathri & Kumar, 2014).
Mechanism of Action
Target of Action
The compound is a complex organic molecule, possibly belonging to a class of anthracene-based derivatives . These compounds are often studied for their photophysical and electrochemical properties . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Anthracene-based derivatives often interact with targets through non-covalent interactions like π-π stacking, hydrogen bonding, etc .
Biochemical Pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Anthracene-based derivatives are often involved in electron transfer processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For instance, solubility in organic solvents might suggest good absorption and distribution .
Action Environment
The action of a compound can be influenced by various environmental factors like temperature, pH, presence of other molecules, etc. For instance, the solvent polarity can influence the reaction of certain molecules .
Safety and Hazards
properties
IUPAC Name |
10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21-19-17(12-11-15-7-3-1-4-8-15)23-14-27-13-18(23)20(19)22(26)24(21)16-9-5-2-6-10-16/h1-12,17-20H,13-14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXWDSGZEQLRNI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C=CC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C3C(C(N2CS1)/C=C/C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione |
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